Palbociclib Impurity
Overview
Description
Palbociclib impurity refers to any unintended chemical substance present in palbociclib, a cyclin-dependent kinase inhibitor used in the treatment of breast cancer. These impurities can arise during the manufacturing process, storage, or degradation of the drug. Ensuring the identification and control of these impurities is crucial for the safety and efficacy of the pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of palbociclib impurities involves several synthetic routes and reaction conditions. One method includes the use of palbociclib and a formate solvent, where the palbociclib is added to the formate solvent and heated for reaction. The reaction solution is then filtered to obtain the impurity . This method is simple, requires low equipment conditions, and results in high product purity.
Industrial Production Methods
In industrial settings, the preparation of palbociclib impurities follows stringent protocols to ensure consistency and quality. The process typically involves the use of high-performance liquid chromatography (HPLC) to separate and identify impurities. The method is validated for accuracy, precision, linearity, sensitivity, robustness, and solution stability .
Chemical Reactions Analysis
Types of Reactions
Palbociclib impurities can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized impurities.
Reduction: Reducing agents can convert certain impurities into different chemical forms.
Substitution: Substitution reactions can occur, leading to the formation of new impurities.
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile, hydrochloric acid, and formate solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reactions occur .
Major Products Formed
The major products formed from these reactions include various derivatives of palbociclib, such as 6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one and 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one .
Scientific Research Applications
Palbociclib impurities have several scientific research applications, including:
Chemistry: Used in the development and validation of analytical methods for impurity detection and quantification.
Biology: Studied for their potential biological effects and interactions with cellular components.
Medicine: Investigated for their impact on the safety and efficacy of palbociclib as a therapeutic agent.
Industry: Utilized in quality control processes to ensure the purity and safety of pharmaceutical products
Mechanism of Action
The mechanism of action of palbociclib impurities involves their interaction with various molecular targets and pathways. Palbociclib itself is a selective inhibitor of cyclin-dependent kinases 4 and 6, which play a crucial role in cell cycle regulation. By inhibiting these kinases, palbociclib prevents the progression from the G1 to the S phase of the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation . Impurities may affect this mechanism by altering the drug’s stability, bioavailability, or interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to palbociclib include other cyclin-dependent kinase inhibitors such as ribociclib and abemaciclib. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications .
Uniqueness of Palbociclib Impurities
Palbociclib impurities are unique in their specific chemical structures and the conditions under which they are formed. The identification and control of these impurities are essential for ensuring the safety and efficacy of palbociclib as a therapeutic agent .
Biological Activity
Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is primarily used in the treatment of hormone receptor-positive breast cancer. While the focus has predominantly been on its therapeutic efficacy, understanding the biological activity of its impurities, particularly "Palbociclib Impurity," is crucial for ensuring drug safety and efficacy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Palbociclib and Its Impurities
Palbociclib functions by inhibiting the CDK4/6 complex, thereby preventing the transition from the G1 phase to the S phase of the cell cycle, which is essential for DNA synthesis and cell proliferation. The presence of impurities can potentially alter the pharmacological profile of the drug, leading to unexpected biological effects or toxicity.
Structural Characterization of Palbociclib Impurities
Recent studies have identified several impurities associated with palbociclib. A notable impurity characterized is 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl) amino)pyridin-3-yl)piperazine-1-formaldehyde. The identification and characterization of these impurities are critical for quality control in pharmaceutical manufacturing.
Impurity Name | Chemical Formula | Purity (%) | Method of Detection |
---|---|---|---|
This compound | C₁₈H₂₃N₅O | 68% | HPLC, MS, NMR |
The primary mechanism through which palbociclib exerts its effects involves binding to cyclin D1 and inhibiting CDK4/6 activity. This inhibition leads to decreased phosphorylation of retinoblastoma protein (RB), resulting in cell cycle arrest. The impurities may interact differently with these pathways, which necessitates further investigation into their biological activities.
In Vitro Studies
In vitro studies have demonstrated that palbociclib and its impurities exhibit varying degrees of biological activity against different cancer cell lines. For instance, a comparative study assessed the effects of palbociclib and ribociclib on hormone receptor-positive breast cancer cell lines (T47D, MCF7, BT474). The results indicated that both compounds inhibited cell proliferation effectively at concentrations ranging from 100 nM to 500 nM over time periods extending up to 144 hours.
Key Findings:
- Cell Proliferation Inhibition: Both palbociclib and ribociclib reduced cell proliferation in a dose-dependent manner.
- RB1 Phosphorylation: Partial reduction in phosphorylated RB1 levels was observed at lower concentrations, with more significant reductions at higher doses.
In Vivo Studies
In vivo assessments have shown that palbociclib's distribution within tissues is extensive, with significant accumulation in various organs such as the adrenal gland and lymph nodes. Importantly, studies indicate minimal penetration across the blood-brain barrier, suggesting a targeted action primarily on peripheral tumors.
Case Studies
Several clinical trials have highlighted the implications of palbociclib impurities on patient outcomes:
- PALOMA-2 Trial: This pivotal study evaluated palbociclib in combination with letrozole in ER-positive breast cancer patients. It underscored the importance of monitoring impurities during treatment due to potential impacts on efficacy.
- Toxicology Assessments: Toxicological evaluations indicated that certain impurities could exhibit clastogenic properties in vitro, raising concerns regarding their safety profile.
Properties
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-1H-pyrido[2,3-d]pyrimidine-2,7-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-8-11-7-16-15(21)17-13(11)18(10-5-3-4-6-10)14(20)12(8)9(2)19/h7,10H,3-6H2,1-2H3,(H,16,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLRGUPUCQJUCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=C1C=NC(=O)N2)C3CCCC3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172256-78-7 | |
Record name | Pyrido(2,3-d)pyrimidine-2,7(1H,8H)-dione, 6-acetyl-8-cyclopentyl-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172256787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRIDO(2,3-D)PYRIMIDINE-2,7(1H,8H)-DIONE, 6-ACETYL-8-CYCLOPENTYL-5-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWX4G49JE4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.